Tin(II) bromide is a post-transition metal halide where tin exists in the +2 oxidation state. The compound typically appears as a white or yellowish crystalline solid. It exhibits a unique structure characterized by a non-linear geometry in the gas phase and a trigonal bipyramidal arrangement in the solid state, with two polymorphs: an orthorhombic form at room temperature and a hexagonal form at elevated temperatures . The Sn-Br bond length is approximately 255 pm, and the Br-Sn-Br bond angle is around 95° .
Tin(II) bromide has been noted for its potential biological effects. While it is not extensively studied for therapeutic uses, it has been identified as a weak inhibitor of alcohol dehydrogenase. This inhibition may lead to metabolic disturbances when ingested in large quantities. Furthermore, exposure to bromine can cause irritation to mucous membranes and has neurotoxic effects due to the potential for bromide ions to interfere with neurotransmitter functions .
Tin(II) bromide can be synthesized through several methods:
Tin(II) bromide is utilized in various fields:
Research on interaction studies involving Tin(II) bromide focuses on its reactivity with various substrates. It has been shown to form stable complexes with donor molecules and can act both as an electron donor and acceptor in different chemical environments. These properties make it valuable in catalysis and material science applications.
Tin(II) bromide shares similarities with other tin halides and metal halides. Here are some comparable compounds:
| Compound Name | Chemical Formula | Oxidation State | Key Characteristics |
|---|---|---|---|
| Tin(IV) bromide | SnBr₄ | +4 | More oxidized form; used in different synthetic routes |
| Tin(II) chloride | SnCl₂ | +2 | Similar reducing properties; widely used in organic synthesis |
| Lead(II) bromide | PbBr₂ | +2 | Similar structure; exhibits different reactivity patterns |
| Cadmium bromide | CdBr₂ | +2 | Shares halogen bonding characteristics; used in electronics |
What sets Tin(II) bromide apart from these compounds is its specific reactivity profile as a reducing agent and its ability to form stable complexes with various ligands. Its unique trigonal bipyramidal coordination geometry also distinguishes it from other metal halides.
Hydrothermal techniques for SnBr₂ synthesis remain less documented compared to its oxide counterparts, though analogous approaches for related tin compounds provide mechanistic insights. The hydrothermal synthesis of tin(II) squarate Sn₂O(C₄O₄)(H₂O) exemplifies the broader principles applicable to SnBr₂. Reactions conducted in sealed autoclaves at 150°C for 96 hours under autogenous pressure demonstrate how elevated temperatures and confined environments facilitate the crystallization of tin-based coordination polymers. While direct reports of SnBr₂ hydrothermal synthesis are scarce, the decomposition of tin precursors in bromide-rich acidic media under hydrothermal conditions could theoretically yield SnBr₂ through ligand exchange. For instance, the reaction:
$$ \text{SnCl}2 + 2 \text{HBr} \rightarrow \text{SnBr}2 + 2 \text{HCl} $$
might proceed in hydrothermal systems, leveraging the thermodynamic stability of SnBr₂ in bromide-dominant solutions. Experimental parameters such as pH modulation (initial pH 3.4 decreasing to 2.4 post-reaction ) and solvent composition (ethylene diamine as a structure-directing agent) could be adapted to optimize SnBr₂ crystallization.
Aqueous-phase synthesis dominates SnBr₂ production due to its simplicity and scalability. The direct reaction of metallic tin with hydrobromic acid (HBr) represents the most straightforward pathway :
$$ \text{Sn} + 2 \text{HBr} \rightarrow \text{SnBr}2 + \text{H}2 $$
This exothermic reaction proceeds efficiently at ambient pressure, with distillation removing excess H₂O/HBr to drive the equilibrium toward product formation. Recent advances emphasize solvent minimization and energy efficiency, aligning with green chemistry principles. For example, SnBr₂ synthesis in concentrated HBr solutions at 80°C achieves high yields (≥90%) while avoiding organic solvents . The anionic surfactant hydrazine, used in SnO₂ nanoparticle synthesis , could theoretically stabilize SnBr₂ colloids in aqueous media, though this remains unexplored.
Table 1: Aqueous Synthesis Parameters for SnBr₂
| Reactants | Conditions | Yield | Reference |
|---|---|---|---|
| Sn + HBr | Reflux, distillation | High | |
| SnBr₄ + Sn | HBr, 80°C | Moderate |
SnBr₂’s volatility enables its use as a precursor in vapor-phase deposition, particularly for tin oxide films. Thermal decomposition of SnBr₂ in methanol at 160°C facilitates the atmospheric-pressure deposition of SnO₂ nanoparticles (3 nm crystallites) via intermediate SnBr₄ hydrolysis :
$$ \text{SnBr}2 + \text{O}2 \rightarrow \text{SnO}2 + 2 \text{Br}2 $$
While SnBr₂ thin films themselves are rarely reported, its role in oxide deposition highlights its versatility. Adjusting carrier gases (e.g., argon vs. oxygen) and substrate temperatures allows precise control over film stoichiometry and morphology. For instance, SnBr₂ sublimation at 250–300°C under reduced pressure could theoretically yield pure SnBr₂ films, though experimental validation is needed.
SnBr₂’s Lewis acidity enables diverse coordination chemistry, forming adducts with donor ligands. Reactions with trimethylamine (NMe₃) yield NMe₃·SnBr₂ and 2NMe₃·SnBr₂, where SnBr₂ acts as an acceptor . Conversely, in the presence of stronger Lewis acids like BF₃, SnBr₂ donates electron density to form F₃B·SnBr₂·NMe₃ ternary complexes.
SnBr₂ also participates in oxidative addition with alkyl bromides, producing organotin tribromides:
$$ \text{SnBr}2 + \text{RBr} \rightarrow \text{RSnBr}3 $$
This reactivity underpins catalytic applications, such as the SnBr₂-mediated etherification of β-pinene with methanol to form α-terpinyl methyl ether (92% selectivity at 60% conversion ).
Table 2: SnBr₂ Coordination Complexes and Applications
| Ligand | Complex | Application | Reference |
|---|---|---|---|
| NMe₃ | NMe₃·SnBr₂ | Lewis acid catalyst | |
| CH₃OH | SnBr₃⁻ (in HBr) | Solubility enhancement | |
| BF₃ | F₃B·SnBr₂·NMe₃ | Bifunctional catalyst |
Tin(II) bromide possesses a stereochemically active $$5s^{2}$$ electron pair that drives strong hybridisation between tin $$5s$$ and bromine $$4p$$ orbitals, giving an intrinsic electronic gap in the visible range. Both experiment and first-principles calculations demonstrate that this gap is highly sensitive to chemical environment, pressure and dimensionality [1] [2] [3].
| Composition or External Stimulus | Structural dimensionality | Dominant tuning variable | Direct optical gap (electron volt) | Observation method |
|---|---|---|---|---|
| Pristine tin(II) bromide monolayer | Two-dimensional | None | 2.28 (generalised-gradient functional) / 3.02 (screened-hybrid functional) [1] | Density-functional calculations |
| Cesium tin(II) bromide (CsSnBr$$_{3}$$) | Three-dimensional perovskite | A-site substitution by cesium | 1.75 (electronic absorption edge) [2] | Ultraviolet–visible spectroscopy |
| Methylammonium tin(II) bromide (CH$${3}$$NH$${3}$$SnBr$$_{3}$$) under 1.3 – 1.5 gigapascal | Three-dimensional perovskite | Hydrostatic pressure | Red shift of 0.40 electron volt followed by a blue shift of 0.30 electron volt as cubic-to-orthorhombic transition occurs [3] | High-pressure optical absorption + synchrotron diffraction |
| Guanidinium tin(II) bromide chain compound (C(NH$${2}$$)$${3}$$)$${2}$$SnBr$${4}$$ | One-dimensional | Organic spacer insertion | Onset ≈2.2 – 2.3; broad excitonic tail [4] | Diffuse-reflectance spectroscopy |
Key trends:
Solutions and solid mixtures containing tin(II) bromide exhibit multiple charge-transfer channels that are pivotal for defect passivation and light-harvesting.
| Precursor system containing tin(II) bromide | Primary charge-transfer process | Characteristic time / spectral signature | Resulting optoelectronic consequence |
|---|---|---|---|
| Phenethylammonium lead iodide / phenethylammonium tin iodide double-layer heterostructure [6] | Formation of interfacial charge-transfer exciton across lead–tin frontier | Rise within 3 picoseconds; lifetime ≈0.5 microsecond | Broad electroluminescence band and below-gap photocurrent |
| Cesium bismuth bromide lattice doped with seven percent tin via tin(II) bromide addition [7] | Intervalence charge transfer between tin(II) and tin(IV) centres | Intense, continuous absorption 450 – 900 nanometre | Visible-to-near-infrared light harvesting without band-gap reduction |
| Methylammonium bismuth bromide mechanically reacted with tin(II) bromide [8] [9] | Intervalence charge transfer within mixed valent tin sites | Colour change from yellow to black; absorption gain across entire visible window | Enables broadband photothermal conversion |
| Bromide medium containing hexabromostannate(IV) and tin(II) bromide [10] [11] | Stepwise one-electron reduction: tin(IV) → tin(III) → tin(II) with bromide ligand loss | Sn(III) intermediate detected by scanning electrochemical microscopy within nanoseconds | Clarifies redox buffering that suppresses deep traps during film growth |
Collectively, ultrafast photo-induced or electro-chemical electron exchange centred on tin bromide units provides an efficient route for sub-band-gap light absorption and for passivating halide vacancies during perovskite crystallisation.
The heavy tin core increases spin–orbit interaction but simultaneously softens the lattice, giving large static dielectric screening. Consequently, excitons in tin-bromide-containing perovskites are less tightly bound than in lead analogues whereas polaron formation still stabilises free carriers [12] [13].
| Material derived from tin(II) bromide | Dimensionality | Exciton binding energy (electron volt) | Long-range sum mobility (centimetre squared per volt second) | Measurement technique |
|---|---|---|---|---|
| Phenethylammonium–methylammonium tin iodide double-layer (n = 2) perovskite [12] | Two-dimensional | 0.18 ± 0.02 | 8 (upper limit inferred from photoconductivity) | Spin-resolved pump–probe spectroscopy |
| Butyl-ammonium tin iodide layered perovskite films [13] | Two-dimensional | 0.128 – 0.170 | 2 – 3 (terahertz probes) | Electro-absorption spectroscopy |
| Single-crystal methylammonium tin iodide [14] | Three-dimensional | 0.025 – 0.035 (hydrogenic fit) | 191 (hole), 200 – 300 (electron) | Contact Hall effect |
| Two-dimensional tin bromide field-effect transistor modified by pentanoic acid [15] | Layered Ruddlesden–Popper | – | 0.52 (room temperature) | Gate-bias transfer characteristics |
Observed principles:
Zero-dimensional and one-dimensional hybrids grown from tin(II) bromide display unusually large Stokes shifts originating from excited-state structural relaxation of the $$\mathrm{SnBr}_{4/5/6}$$ polyhedra [16] [17] [18].
| Luminescent phase prepared from tin(II) bromide | Structural motif | Excitation wavelength (nanometre) | Emission maximum (nanometre) | Stokes shift (nanometre) | Photoluminescence quantum yield (%) | Dominant radiative mechanism |
|---|---|---|---|---|---|---|
| (C$${9}$$H$${20}$$N)$${2}$$SnBr$${4}$$ seesaw anion crystal [16] [17] | Isolated $$\mathrm{SnBr}_{4}^{2-}$$ tetrahedra | 363 | 695 | 332 | 46 | Self-trapped exciton released after large seesaw-to-flattened distortion |
| [H$${4}$$BAPP]SnBr$${5}$$·Br zero-dimensional salt [18] | Square pyramidal $$\mathrm{SnBr}_{5}^{3-}$$ | 350 | 570 | 220 | 19 | Lattice-assisted self-trapping within soft bromide cage |
Key mechanistic insights: